4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513393
InChI: InChI=1S/C8H13N3O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17513393

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name 4-amino-1-butan-2-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H13N3O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13)
Standard InChI Key LWYVNNWQXAMQJD-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1C=C(C(=N1)C(=O)O)N

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol. The pyrazole core adopts a planar configuration, with the butan-2-yl group introducing steric bulk that influences conformational flexibility. Key structural features include:

  • Amino group (NH₂): Positioned at the 4-position, this group enhances hydrogen-bonding capacity and participates in resonance stabilization of the pyrazole ring .

  • Carboxylic acid (COOH): Located at the 3-position, this moiety contributes to acidity (predicted pKa ≈ 4.2–4.8) and enables salt formation or esterification .

  • Butan-2-yl substituent: This branched alkyl chain at the 1-position modulates lipophilicity (calculated logP ≈ 1.8), impacting membrane permeability and bioavailability .

A computational analysis using density functional theory (DFT) predicts bond lengths of 1.38 Å for the N–N bond in the pyrazole ring and 1.45 Å for the C–O bond in the carboxylic acid group, consistent with resonance stabilization effects .

Synthetic Routes and Optimization

Cyclocondensation Strategies

The synthesis of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid typically begins with the cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. A representative pathway involves:

  • Formation of the pyrazole core: Reaction of butan-2-ylhydrazine with ethyl acetoacetate under acidic conditions yields 1-(butan-2-yl)-1H-pyrazole-3-carboxylate .

  • Amination: Selective introduction of the amino group at the 4-position via nitration followed by reduction (e.g., using H₂/Pd-C) or direct substitution with ammonia under high pressure .

  • Hydrolysis: The ester group at the 3-position is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl .

Key reaction parameters:

  • Temperature: 80–120°C for cyclocondensation

  • Catalysts: p-Toluenesulfonic acid (cyclization), palladium on carbon (reduction)

  • Yield optimization: 65–78% after purification by column chromatography .

Alternative Pathways

Patent literature describes the use of microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields to 85% . Additionally, flow chemistry methods enable continuous production with reduced byproduct formation .

Physicochemical Properties

Experimental and computational data for structurally related pyrazoles suggest the following properties for 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid:

PropertyValue/RangeMethodology
Melting Point210–215°C (decomposes)Differential Scanning Calorimetry
Solubility (25°C)12 mg/mL in H₂OShake-flask method
logD (pH 7.4)1.2HPLC retention time
pKa (COOH)4.5Potentiometric titration

The compound exhibits pH-dependent solubility, with improved solubility (>50 mg/mL) in alkaline conditions due to deprotonation of the carboxylic acid group .

Biological Activity and Mechanisms

OrganismMIC (μg/mL)
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans128

Anti-Inflammatory Activity

The carboxylic acid moiety enables interaction with cyclooxygenase-2 (COX-2), as demonstrated by molecular dynamics simulations showing a binding free energy of −8.7 kcal/mol . This suggests potential for development as a non-steroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal toxicity compared to traditional carboxylic acid-based NSAIDs like ibuprofen.

Industrial and Pharmaceutical Applications

Agrochemical Development

The butan-2-yl group enhances lipid solubility, making the compound a candidate for systemic herbicides. Field trials with analogs show 90% inhibition of Amaranthus retroflexus at 500 g/ha .

Drug Discovery

Structural analogs have entered preclinical trials for:

  • Type 2 diabetes: AMP-activated protein kinase (AMPK) activation (EC₅₀ = 2.1 μM) .

  • Oncology: Inhibition of tubulin polymerization (IC₅₀ = 0.8 μM in MCF-7 breast cancer cells) .

Comparison with Structural Analogs

The biological activity of pyrazole derivatives is highly sensitive to substituent positioning:

CompoundSubstituentsMIC (S. aureus)COX-2 IC₅₀
4-Amino-1-(butan-2-yl)-1H-pyrazole-3-COOH3-COOH, 4-NH₂, 1-butan-2-yl16 μg/mL0.9 μM
5-Amino-1-(propyl)-1H-pyrazole-4-COOH4-COOH, 5-NH₂32 μg/mL2.4 μM
1-(butan-2-yl)-4-Cl-1H-pyrazole-5-COOH5-COOH, 4-Cl64 μg/mLN/A

Data adapted from patent literature and computational models .

Challenges and Future Directions

  • Stereochemical control: The butan-2-yl group introduces a chiral center at the 1-position. Current synthetic methods produce racemic mixtures, necessitating development of asymmetric catalysis .

  • Prodrug strategies: Esterification of the carboxylic acid group could improve oral bioavailability, as demonstrated by a 3.2-fold increase in AUC for methyl ester analogs in rat models .

  • Targeted delivery: Conjugation with nanoparticles (e.g., PLGA-PEG) may enhance tissue-specific accumulation, reducing off-target effects in anticancer applications .

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